molecular formula C27H22N2O6 B8787454 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE

1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE

Cat. No.: B8787454
M. Wt: 470.5 g/mol
InChI Key: NQFDLVFUJZKZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is an organic compound with the chemical formula C27H22N2O6. It is a solid crystalline substance that appears white to pale yellow in color. This compound is slightly soluble in organic solvents and insoluble in water . It is primarily used as an intermediate in organic synthesis for the preparation of functional polymer materials, ligands, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE typically involves the reaction of bisphenol A with 3-nitrophenol in the presence of a base and a suitable solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the pure compound .

Scientific Research Applications

1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE involves its ability to undergo chemical transformations that lead to the formation of various functional materials. The nitro groups in the compound can be reduced to amino groups, which can further react to form polymers and other complex structures . The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE is unique due to the position of the nitro groups, which influences its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate for the synthesis of specific functional materials and compounds .

Properties

Molecular Formula

C27H22N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

1-nitro-3-[4-[2-[4-(3-nitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene

InChI

InChI=1S/C27H22N2O6/c1-27(2,19-9-13-23(14-10-19)34-25-7-3-5-21(17-25)28(30)31)20-11-15-24(16-12-20)35-26-8-4-6-22(18-26)29(32)33/h3-18H,1-2H3

InChI Key

NQFDLVFUJZKZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 liter glass reaction vessel was charged with 85.6 grams (0.375 mol) of 2,2-bis(4-hydroxyphenyl)propane, 151.2 grams (0.9 mol) of m-dinitrobenzene, 124.6 grams of potassium carbonate and 660 ml of N,N-dimethylformamide. The mixture was reacted for 10 hours at a temperature of 145°-150° C. After completing the reaction, the resultant mixture was cooled and filtered to remove potassium nitrite. The solvent was distilled off from the filtrate under reduced pressure. The residue was cooled to 65° C., added with 450 ml of methanol and stirred for an hour. The resulted crystals were filtered, washed with water, washed with methanol, and dried to obtain 164.8 grams (93.5% yield) of 2,2-bis[4-(3-nitrophenoxy)phenyl]propane as yellow brown crystals.
[Compound]
Name
glass
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
85.6 g
Type
reactant
Reaction Step Two
Quantity
151.2 g
Type
reactant
Reaction Step Two
Quantity
124.6 g
Type
reactant
Reaction Step Two
Quantity
660 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.